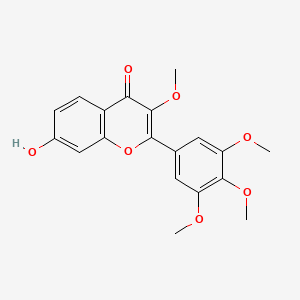
7-Hydroxy-3,3',4',5'-tetramethoxyflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-3,3’,4’,5’-tetramethoxyflavone: is a flavonoid compound known for its diverse biological activities. Flavonoids are a class of polyphenolic compounds found in various plants, and they are known for their antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of four methoxy groups and one hydroxyl group attached to the flavone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3,3’,4’,5’-tetramethoxyflavone typically involves the methylation of hydroxyl groups on the flavonoid backbone. One common method is the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to achieve the methylation. The reaction is usually carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 7-Hydroxy-3,3’,4’,5’-tetramethoxyflavone can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroflavones, where the double bond in the flavone ring is reduced.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Dihydroflavones.
Substitution: Thiolated or aminated flavones.
Scientific Research Applications
Chemistry: 7-Hydroxy-3,3’,4’,5’-tetramethoxyflavone is used as a building block in the synthesis of more complex flavonoid derivatives. Its unique structure allows for various chemical modifications, making it a valuable compound in synthetic organic chemistry.
Biology: In biological research, this compound is studied for its antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells, making it a potential candidate for developing therapeutic agents against diseases caused by oxidative damage.
Medicine: The compound has shown promise in preclinical studies for its anti-inflammatory and anticancer activities. It can inhibit the proliferation of cancer cells and induce apoptosis, making it a potential lead compound for anticancer drug development.
Industry: In the food and cosmetic industries, 7-Hydroxy-3,3’,4’,5’-tetramethoxyflavone is used as an additive for its antioxidant properties. It helps in preserving the quality and extending the shelf life of products by preventing oxidative degradation.
Mechanism of Action
The mechanism of action of 7-Hydroxy-3,3’,4’,5’-tetramethoxyflavone involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes involved in oxidative stress, such as superoxide dismutase (SOD) and catalase. Additionally, it can inhibit the activity of pro-inflammatory cytokines and transcription factors like nuclear factor-kappa B (NF-κB), thereby reducing inflammation. In cancer cells, it can induce apoptosis through the activation of caspases and the mitochondrial pathway.
Comparison with Similar Compounds
5-Hydroxy-3,3’,4’,7-tetramethoxyflavone: This compound has a similar structure but with the hydroxyl group at the 5-position instead of the 7-position.
3-Hydroxy-7,2’,4’,5’-tetramethoxyflavone: Another similar compound with the hydroxyl group at the 3-position and methoxy groups at different positions.
Uniqueness: 7-Hydroxy-3,3’,4’,5’-tetramethoxyflavone is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the hydroxyl group at the 7-position and methoxy groups at the 3, 3’, 4’, and 5’ positions contributes to its unique chemical reactivity and biological properties.
Properties
CAS No. |
20979-43-5 |
|---|---|
Molecular Formula |
C19H18O7 |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
7-hydroxy-3-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C19H18O7/c1-22-14-7-10(8-15(23-2)18(14)24-3)17-19(25-4)16(21)12-6-5-11(20)9-13(12)26-17/h5-9,20H,1-4H3 |
InChI Key |
QLIBTCXUVCDRJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


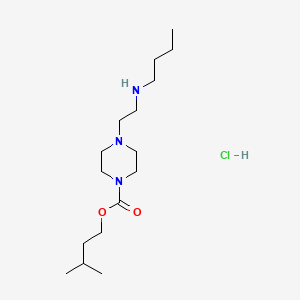


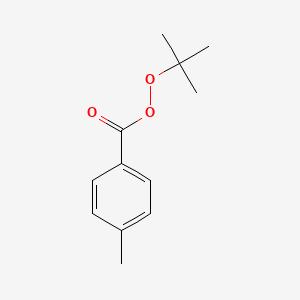
![N~1~,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide](/img/structure/B14703387.png)
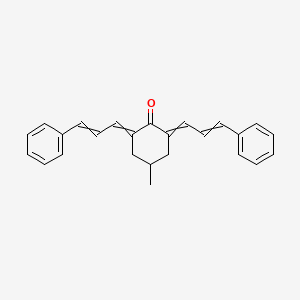
![3-[(Oxan-2-yl)oxy]propane-1,2-diol](/img/structure/B14703390.png)
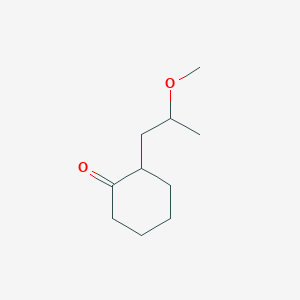


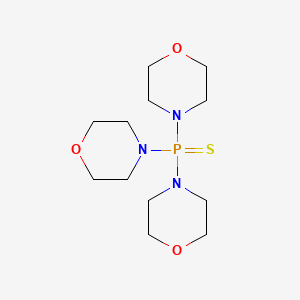
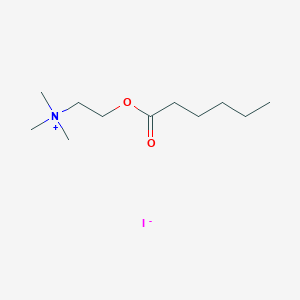
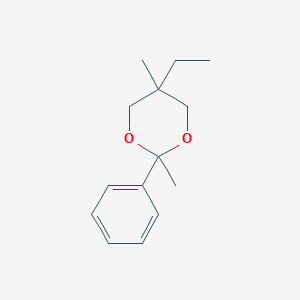
![4,4'-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline](/img/structure/B14703418.png)
